molecular formula C9H14N2S B1309293 4,5,6,7,8,9-Hexahydrocycloocta[d][1,3]thiazol-2-amine CAS No. 27461-00-3

4,5,6,7,8,9-Hexahydrocycloocta[d][1,3]thiazol-2-amine

Cat. No.: B1309293
CAS No.: 27461-00-3
M. Wt: 182.29 g/mol
InChI Key: WGULVBTUKIEYSA-UHFFFAOYSA-N
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Description

4,5,6,7,8,9-Hexahydrocycloocta[d][1,3]thiazol-2-amine is a heterocyclic compound with the molecular formula C9H14N2S. It is characterized by a thiazole ring fused with a cyclooctane ring, making it a unique structure in the realm of organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7,8,9-Hexahydrocycloocta[d][1,3]thiazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclooctane derivative with thiourea in the presence of a suitable catalyst . The reaction conditions often require elevated temperatures and an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems are employed to scale up the production while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 4,5,6,7,8,9-Hexahydrocycloocta[d][1,3]thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiazole ring to a more saturated form using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further utilized in different applications .

Scientific Research Applications

4,5,6,7,8,9-Hexahydrocycloocta[d][1,3]thiazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5,6,7,8,9-Hexahydrocycloocta[d][1,3]thiazol-2-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions, affecting the biological pathways in which these enzymes and receptors are involved .

Comparison with Similar Compounds

    Thiazole: A simpler structure with a single thiazole ring.

    Benzothiazole: Contains a benzene ring fused with a thiazole ring.

    Thiadiazole: Features a thiazole ring with an additional nitrogen atom.

Comparison: 4,5,6,7,8,9-Hexahydrocycloocta[d][1,3]thiazol-2-amine is unique due to its fused cyclooctane ring, which imparts different steric and electronic properties compared to simpler thiazole derivatives. This uniqueness can lead to distinct reactivity and interaction profiles, making it valuable for specific applications where other thiazole derivatives may not be as effective .

Properties

IUPAC Name

4,5,6,7,8,9-hexahydrocycloocta[d][1,3]thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2S/c10-9-11-7-5-3-1-2-4-6-8(7)12-9/h1-6H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGULVBTUKIEYSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2=C(CC1)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70397070
Record name 4,5,6,7,8,9-hexahydrocycloocta[d][1,3]thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27461-00-3
Record name 4,5,6,7,8,9-hexahydrocycloocta[d][1,3]thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H,5H,6H,7H,8H,9H-cycloocta[d][1,3]thiazol-2-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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